Cetalkonium Chloride-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

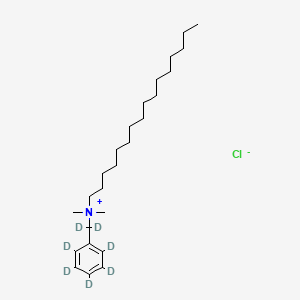

Structure

2D Structure

Properties

Molecular Formula |

C25H46ClN |

|---|---|

Molecular Weight |

403.1 g/mol |

IUPAC Name |

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-hexadecyl-dimethylazanium chloride |

InChI |

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D,24D2; |

InChI Key |

SXPWTBGAZSPLHA-IULIFYPESA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Cetalkonium Chloride-d7: A Technical Overview

For researchers, scientists, and professionals in drug development, understanding the precise isotopic composition of deuterated standards like Cetalkonium Chloride-d7 is critical for the accuracy and reliability of quantitative analytical methods. While specific batch-to-batch isotopic purity values are typically detailed in the Certificate of Analysis (CoA) provided by the supplier, this guide offers a comprehensive overview of the expected purity, the methodologies used for its determination, and the importance of this parameter in a research context.

This compound is a deuterated analog of Cetalkonium Chloride, a quaternary ammonium (B1175870) antiseptic and disinfectant. The "-d7" designation signifies that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Based on its IUPAC name, N,N-dimethyl-N-((phenyl-d5)methyl-d2)hexadecan-1-aminium chloride, the deuterium labeling is distributed as five deuterium atoms on the phenyl ring and two on the methyl group of the benzyl (B1604629) moiety.

Chemical and Isotopic Purity Specifications

It is crucial to distinguish between chemical purity and isotopic purity. Chemical purity refers to the percentage of the target compound relative to any chemical impurities. For this compound, this is typically determined by High-Performance Liquid Chromatography (HPLC). In contrast, isotopic purity specifies the extent of deuteration at the intended positions within the molecule.

While a specific Certificate of Analysis detailing the isotopic purity of this compound was not publicly available in the conducted search, product specifications from various suppliers consistently report a chemical purity of greater than 95% .

| Parameter | Specification | Analytical Method |

| Chemical Purity | >95% | HPLC |

| Isotopic Purity | Not publicly available; typically stated on the Certificate of Analysis. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Determination of Isotopic Purity: Experimental Protocols

The isotopic purity of deuterated compounds like this compound is primarily determined using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the isotopic distribution and the location of the deuterium labels.

1. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio of the molecule, the relative abundance of ions corresponding to different isotopic compositions (isotopologues) can be measured.

-

Methodology:

-

A solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

The instrument is operated in high-resolution mode to distinguish between the molecular ions of the deuterated compound and any residual non-deuterated or partially deuterated species.

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d7).

-

The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated (d7) species to the sum of the intensities of all isotopologues.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) NMR, is used to confirm the positions of deuterium labeling and to quantify the degree of deuteration.

-

Methodology:

-

A sample of this compound is dissolved in a suitable NMR solvent.

-

A ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the protons that have been replaced by deuterium confirms the labeling positions.

-

Integration of the residual proton signals, often against an internal standard, allows for the calculation of the percentage of deuteration at each labeled site.

-

Logical Workflow for Isotopic Purity Assessment

The following diagram illustrates the typical workflow for the synthesis and quality control of a deuterated standard like this compound, culminating in the determination of its isotopic purity.

Workflow for Synthesis and Purity Assessment of Deuterated Standards.

Conclusion

While the precise isotopic purity of a specific batch of this compound must be obtained from its accompanying Certificate of Analysis, the compound is synthesized to ensure a high degree of deuteration at the seven specified positions. The chemical purity is consistently reported as greater than 95%. The analytical techniques of Mass Spectrometry and NMR Spectroscopy are the gold standards for confirming the isotopic enrichment and the structural integrity of such deuterated compounds, ensuring their suitability for use as internal standards in sensitive and accurate quantitative studies. For mission-critical applications, researchers should always refer to the lot-specific documentation provided by the manufacturer.

Synthesis and Purification of Cetalkonium Chloride-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cetalkonium Chloride-d7, a deuterated analogue of the quaternary ammonium (B1175870) compound Cetalkonium Chloride. The inclusion of a stable isotope label makes this compound an invaluable internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies. This document outlines a feasible synthetic pathway, detailed purification protocols, and methods for analytical characterization.

Overview and Synthetic Strategy

This compound (N-benzyl-d7-N,N-dimethylhexadecan-1-aminium chloride) can be synthesized via a well-established method for the formation of quaternary ammonium salts: the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In this case, the tertiary amine is N,N-dimethylhexadecan-1-amine, and the deuterated alkylating agent is benzyl-d7 chloride.

The overall synthetic pathway can be visualized as follows:

Physical and chemical properties of Cetalkonium Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cetalkonium Chloride-d7, a deuterated analog of Cetalkonium Chloride. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Chemical and Physical Properties

This compound is a synthetic, deuterated quaternary ammonium (B1175870) salt. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for the quantification of Cetalkonium Chloride in various matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2]

Physical Properties

| Property | Value | Source(s) |

| Appearance | White or almost white crystalline powder | [3] |

| Melting Point | 56-59°C | [4] |

| Solubility | Soluble in Chloroform and Methanol (B129727) | [4][5] |

| Storage Temperature | 2-8°C | [6][7] |

Chemical Properties

The key chemical identifiers and properties of this compound are detailed in the following table.

| Property | Value | Source(s) |

| CAS Number | 1998128-85-0 | [6][8] |

| Molecular Formula | C₂₅H₃₉D₇ClN | [2][8] |

| Molecular Weight | 403.14 g/mol | [2][8] |

| IUPAC Name | N,N-dimethyl-N-((phenyl-d5)methyl-d2)hexadecan-1-aminium chloride | [6][8] |

| InChI Key | SXPWTBGAZSPLHA-IULIFYPESA-M | [6][7] |

| Purity | >95% (typically analyzed by HPLC) | [8] |

| Unlabelled CAS | 122-18-9 (for Cetalkonium Chloride) | [8] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic approach for analogous N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides involves the reaction of an appropriate deuterated chloromethylpyridine derivative with a corresponding N,N-dimethylalkylamine.

The primary application of this compound is as an internal standard in analytical methodologies. Below is a generalized protocol for its use in the quantification of Cetalkonium Chloride in a sample matrix using High-Performance Liquid Chromatography (HPLC).

General Protocol for Quantification of Cetalkonium Chloride using this compound as an Internal Standard by HPLC

This protocol is a generalized guideline and may require optimization based on the specific matrix and instrumentation.

1. Materials and Reagents:

-

Cetalkonium Chloride analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable acid for pH adjustment)

-

Sample matrix (e.g., ophthalmic solution, biological fluid)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A mass spectrometer is required for distinguishing between the analyte and the deuterated internal standard.

-

Analytical column suitable for the separation of quaternary ammonium compounds (e.g., Spherisorb-CN or Acclaim Surfactant column).

3. Preparation of Standard Solutions:

-

Stock Standard Solution of Cetalkonium Chloride: Accurately weigh and dissolve a known amount of Cetalkonium Chloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration.

-

Stock Internal Standard Solution of this compound: Accurately weigh and dissolve a known amount of this compound in the same solvent as the stock standard solution to prepare a stock internal standard solution.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking a known volume of the stock standard solution into the sample matrix at various concentrations. Add a constant, known amount of the stock internal standard solution to each calibration standard.

4. Sample Preparation:

-

Accurately measure a known volume or weight of the sample.

-

Spike the sample with a known amount of the internal standard (this compound).

-

Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.

-

Reconstitute the final extract in the mobile phase.

5. HPLC Analysis:

-

Mobile Phase: A typical mobile phase for the analysis of benzalkonium chloride homologues is a mixture of acetonitrile and an aqueous buffer (e.g., triethylamine in water, pH adjusted to 2.5). The exact composition may need to be optimized.[9]

-

Chromatographic Conditions:

6. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Cetalkonium Chloride to the peak area of this compound against the concentration of Cetalkonium Chloride for the calibration standards.

-

Determine the concentration of Cetalkonium Chloride in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizations

Analytical Workflow for Quantification using an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte in a sample using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cetalkonium chloride - Wikipedia [en.wikipedia.org]

- 4. Cetalkonium Chloride�-d7_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. mybiosource.com [mybiosource.com]

- 6. This compound | 1998128-85-0 [sigmaaldrich.com]

- 7. This compound | 1998128-85-0 [sigmaaldrich.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Determination of benzalkonium chloride in aqueous ophthalmic preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Cetalkonium Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetalkonium chloride (CKC) is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial properties. This technical guide provides an in-depth exploration of the mechanism of action of Cetalkonium Chloride and its deuterated analogue, Cetalkonium Chloride-d7 (CKC-d7). The document details the core antimicrobial activities, supported by quantitative data, and provides comprehensive experimental protocols for the key assays used to elucidate its mechanism. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.

Introduction

Cetalkonium chloride is a cationic surfactant belonging to the family of quaternary ammonium compounds. Its amphipathic nature, possessing both a hydrophilic cationic head and a lipophilic alkyl chain, is central to its biological activity.[1] CKC is utilized in various pharmaceutical and antiseptic applications for its efficacy against a wide range of bacteria and fungi.[2] The deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, acting as an internal standard for quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[3] While the isotopic labeling does not alter the fundamental mechanism of action, it can influence the compound's metabolic profile, a critical consideration in drug development.[3]

Core Mechanism of Action

The primary mechanism of action of Cetalkonium Chloride is the disruption of microbial cell membranes, a process driven by electrostatic interaction and subsequent hydrophobic insertion into the lipid bilayer. This multi-step process leads to a cascade of events culminating in cell death.

2.1. Electrostatic Interaction and Membrane Binding

The positively charged quaternary ammonium head of Cetalkonium Chloride electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria.[1] This initial binding is a crucial step that concentrates the compound at the cell surface.

2.2. Membrane Disruption and Permeabilization

Following electrostatic binding, the long hydrophobic alkyl chain of Cetalkonium Chloride inserts into and disrupts the lipid bilayer of the cell membrane. This insertion alters the structural integrity and fluidity of the membrane, leading to increased permeability.[4] The compromised membrane is no longer able to effectively regulate the passage of ions and small molecules, resulting in the leakage of essential intracellular components, such as potassium ions, ATP, and nucleic acids.[5]

2.3. Enzyme Inactivation and Protein Denaturation

The influx of Cetalkonium Chloride and the disruption of the cellular environment can lead to the inactivation of essential membrane-bound and cytoplasmic enzymes.[6] Furthermore, as a surfactant, Cetalkonium Chloride can induce the denaturation of cellular proteins, disrupting their native conformation and function, which contributes to the overall lethal effect on the microorganism.[7][8][9][10][11]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of Cetalkonium Chloride is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride and Other Quaternary Ammonium Compounds against Gram-Negative Bacteria

| Organism | Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Acinetobacter baumannii (MDR, n=21) | Benzalkonium Chloride | 8 - 32 | - | 16 |

| Pseudomonas aeruginosa (MDR, n=11) | Benzalkonium Chloride | 32 - 512 | 32 | 128 |

| Klebsiella pneumoniae (MDR, n=3) | Benzalkonium Chloride | - | - | - |

Data from a study on multidrug-resistant (MDR) clinical isolates.[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Quaternary Ammonium Compounds against Fungi

| Organism | Antimicrobial Agent | MIC Range (µg/mL) |

| Candida albicans | Cetyltrimethylammonium chloride (CTAC) | 8 |

| Candida tropicalis | Cetyltrimethylammonium chloride (CTAC) | 4 |

| Candida glabrata | Cetyltrimethylammonium chloride (CTAC) | 2 |

| Aspergillus ochraceus | Benzalkonium chloride (0.5%) | Ineffective |

| Aspergillus ochraceus | Cetrimide (0.5%) | Ineffective |

| Candida spp. | Benzalkonium chloride (0.5%) | Effective |

| Candida spp. | Cetrimide (0.5%) | Effective |

Data compiled from studies on clinically important Candida species and other fungal strains.[2][4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the sequential steps involved in the mechanism of action of Cetalkonium Chloride.

Caption: The antimicrobial mechanism of Cetalkonium Chloride.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the mechanism of action of Cetalkonium Chloride.

5.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[13]

Objective: To determine the lowest concentration of Cetalkonium Chloride that inhibits the visible growth of a specific microorganism.

Materials:

-

Cetalkonium Chloride stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a fresh culture of the test microorganism in the appropriate broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

In a 96-well plate, perform serial two-fold dilutions of the Cetalkonium Chloride stock solution in the appropriate broth to achieve a range of desired concentrations.

-

Add 100 µL of each Cetalkonium Chloride dilution to the corresponding wells.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of Cetalkonium Chloride that shows no visible turbidity. The MIC can also be determined by measuring the optical density (OD) at 600 nm.

5.2. Membrane Permeability Assay using Propidium (B1200493) Iodide

This assay assesses membrane integrity by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[4][5][14][15]

Objective: To evaluate the ability of Cetalkonium Chloride to permeabilize the cell membrane of microorganisms.

Materials:

-

Cetalkonium Chloride

-

Test microorganism

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Fluorometer or flow cytometer

Procedure:

-

Grow the test microorganism to the mid-logarithmic phase, then harvest the cells by centrifugation.

-

Wash the cells twice with PBS and resuspend them in PBS to a specific density (e.g., 10^7 CFU/mL).

-

Add Cetalkonium Chloride to the cell suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

-

Add PI to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or analyze the percentage of PI-positive cells using a flow cytometer.

-

Include a positive control (e.g., cells treated with 70% ethanol (B145695) to maximize membrane damage) and a negative control (untreated cells).

5.3. Enzyme Inhibition Assay (Illustrative Example)

This protocol provides a general framework for assessing the inhibitory effect of Cetalkonium Chloride on a specific enzyme. The example uses a generic dehydrogenase enzyme.[6][16][17][18][19]

Objective: To determine if Cetalkonium Chloride inhibits the activity of a specific enzyme.

Materials:

-

Purified enzyme (e.g., lactate (B86563) dehydrogenase)

-

Substrate for the enzyme (e.g., sodium lactate)

-

Cofactor (e.g., NAD+)

-

Cetalkonium Chloride

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, enzyme, and cofactor.

-

Add Cetalkonium Chloride to the reaction mixture at various concentrations.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance over time at a wavelength specific to the reaction (e.g., 340 nm for the reduction of NAD+ to NADH).

-

Calculate the initial reaction velocity for each concentration of Cetalkonium Chloride.

-

Determine the percentage of enzyme inhibition relative to a control reaction without the inhibitor.

5.4. Protein Denaturation Assay

This assay is based on the principle that denatured proteins become insoluble and cause turbidity, which can be measured spectrophotometrically.[7][8][9][10][11]

Objective: To assess the ability of Cetalkonium Chloride to denature proteins.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS), pH 6.4

-

Cetalkonium Chloride

-

Spectrophotometer

Procedure:

-

Prepare a 1% (w/v) solution of BSA or egg albumin in PBS.

-

Mix 2 mL of the protein solution with 2 mL of various concentrations of Cetalkonium Chloride in PBS.

-

Include a control sample with 2 mL of protein solution and 2 mL of PBS.

-

Incubate the samples at 37°C for 20 minutes.

-

Heat the samples at 70°C in a water bath for 5 minutes.

-

After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

5.5. Quantitative Analysis using this compound as an Internal Standard

This protocol outlines the use of CKC-d7 in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cetalkonium Chloride in a biological matrix.[20][21][22][23][24]

Objective: To accurately quantify the concentration of Cetalkonium Chloride in a sample using an isotopically labeled internal standard.

Materials:

-

Cetalkonium Chloride analytical standard

-

This compound internal standard

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

Perform a protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Cetalkonium Chloride and this compound.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of Cetalkonium Chloride and a fixed concentration of this compound.

-

Calculate the ratio of the peak area of Cetalkonium Chloride to the peak area of this compound for each standard and sample.

-

Determine the concentration of Cetalkonium Chloride in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Experimental and Analytical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Caption: Workflow for the membrane permeability assay using propidium iodide.

Caption: Workflow for the quantitative analysis of Cetalkonium Chloride.

Conclusion

Cetalkonium Chloride exerts its antimicrobial effect through a multi-pronged attack on microbial cells, initiated by electrostatic binding to the cell membrane and culminating in membrane disruption, leakage of cellular contents, enzyme inactivation, and protein denaturation. Its deuterated analogue, this compound, is an indispensable tool for the accurate quantification of the parent compound in complex biological matrices. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of Cetalkonium Chloride and other quaternary ammonium compounds. A thorough understanding of its mechanism of action is paramount for the development of novel antimicrobial agents and the optimization of existing formulations.

References

- 1. Cetalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Effectiveness of Surfactants and Denaturants to Elute and Denature Adsorbed Protein on Different Surface Chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. youtube.com [youtube.com]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. lcms.cz [lcms.cz]

- 23. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]

- 24. Liquid chromatography-tandem mass spectrometry detection of benzalkonium chloride (BZK) in a forensic autopsy case with survival for 18 days post BZK ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of Cetalkonium Chloride-d7 for Research Applications

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the commercial suppliers of Cetalkonium Chloride-d7, its primary research applications, and a general workflow for its use in quantitative analysis.

This compound is the deuterated form of Cetalkonium Chloride, a quaternary ammonium (B1175870) compound with antiseptic properties. The incorporation of seven deuterium (B1214612) atoms into the molecule makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound. Its use is particularly valuable in pharmacokinetic studies, drug metabolism research, and formulation analysis where precise measurement of Cetalkonium Chloride is required.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key product specifications from various vendors to aid in the selection of the most suitable material for your research needs.

| Supplier | Product Code(s) | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |

| MedchemExpress | HY-132486S | Not specified | 1 mg, 5 mg, 10 mg, 25 mg | 1998128-85-0 | C₂₅H₃₉D₇ClN | 403.14 |

| LGC Standards | TRC-C280502 | >95% | 10 mg, 100 mg | 1998128-85-0 | C₂₅H₃₉D₇N·Cl | 403.14 |

| Sigma-Aldrich (distributor for AA BLOCKS, INC.) | AABH9A2282E2 | 95% | Not specified | 1998128-85-0 | C₂₅H₃₉D₇N·Cl | 403.14 |

| Scintila (distributor for Toronto Research Chemicals) | C280502 | Not specified | 10 mg | 1998128-85-0 | Not specified | Not specified |

General Experimental Workflow

The primary application of this compound is as an internal standard in quantitative analytical methods, most commonly with liquid chromatography-mass spectrometry (LC-MS). The following diagram illustrates a typical workflow for its use in a research setting.

Experimental Protocol: Use as an Internal Standard in LC-MS

While specific, detailed experimental protocols are proprietary and depend on the sample matrix and analytical instrumentation, the following outlines the general methodology for using this compound as an internal standard for the quantification of Cetalkonium Chloride.

1. Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking known concentrations of a non-labeled Cetalkonium Chloride reference standard into a blank matrix (the same type of sample that will be analyzed, but without the analyte).

-

Spike each calibration standard and the unknown samples with a fixed concentration of the this compound internal standard stock solution.

2. Sample Preparation:

-

The goal of sample preparation is to extract the analyte and internal standard from the matrix and remove interfering substances. Common techniques include:

-

Protein Precipitation (for biological samples): Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and collect the supernatant.

-

Liquid-Liquid Extraction (LLE): Use two immiscible solvents to separate the analyte and internal standard from the sample matrix.

-

Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.

-

3. LC-MS Analysis:

-

Liquid Chromatography (LC): The extracted sample is injected into an LC system. A reversed-phase C18 column is often suitable for separating quaternary ammonium compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in a gradient elution mode.

-

Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of both Cetalkonium Chloride and this compound. This is often done using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

4. Data Analysis:

-

Integrate the chromatographic peaks for both the analyte (Cetalkonium Chloride) and the internal standard (this compound) to obtain their respective peak areas.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Cetalkonium Chloride in the unknown samples by interpolating their peak area ratios on the calibration curve.

The use of a deuterated internal standard like this compound is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the highest level of accuracy and precision in quantitative analysis.

Methodological & Application

Application Note: High-Throughput Quantification of Cetalkonium Chloride in Biological Matrices Using Cetalkonium Chloride-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cetalkonium Chloride (C16-BAC) in biological matrices, such as human serum and urine. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Cetalkonium Chloride-d7 (C16-BAC-d7). The inclusion of a deuterated internal standard corrects for variability during sample preparation and mitigates matrix effects, which is critical for reliable bioanalytical results.[1][2] The protocols provided herein are intended for researchers, scientists, and drug development professionals requiring accurate quantification of this quaternary ammonium (B1175870) compound.

Introduction

Cetalkonium chloride is a quaternary ammonium compound with a C16 alkyl chain, widely used as an antiseptic and preservative in pharmaceutical and consumer products.[3] Accurate measurement of its concentration in biological systems is essential for pharmacokinetic, toxicokinetic, and exposure assessment studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for bioanalysis.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte, is the gold standard in quantitative LC-MS/MS.[1][2] It effectively normalizes for variations in sample extraction, injection volume, and ionization efficiency, thereby improving data quality and method robustness.[1][2] this compound, in which seven hydrogen atoms on the benzyl (B1604629) group have been replaced with deuterium, is an ideal internal standard for this application due to its chemical and physical similarity to the analyte.

This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Cetalkonium Chloride using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Cetalkonium Chloride (Hexadecyl dimethyl benzyl ammonium chloride), this compound (Benzyl-d7-hexadecyldimethylammonium chloride)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18 MΩ·cm)

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)

-

Biological Matrix: Human Serum or Urine (blank, for calibration standards and quality controls)

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cetalkonium Chloride and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of Cetalkonium Chloride by serial dilution of the primary stock solution with 50:50 methanol:water.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Spiking: To 100 µL of blank biological matrix (serum or urine), add the appropriate amount of Cetalkonium Chloride working solution to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound IS working solution to all samples, standards, and QCs.

-

Precipitation & Dilution: Add 400 µL of acidified water (e.g., 0.1% formic acid) to each sample. Vortex to mix.

-

SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

References

- 1. Liquid chromatography-tandem mass spectrometry detection of benzalkonium chloride (BZK) in a forensic autopsy case with survival for 18 days post BZK ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Analysis of Surfactants Using Cetalkonium Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfactants are integral components in a vast array of pharmaceutical formulations, acting as solubilizing agents, emulsifiers, and stabilizers. Accurate quantification of these surfactants is critical for ensuring product quality, stability, and performance. This document outlines a robust and sensitive method for the quantitative analysis of various cationic surfactants in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Cetalkonium Chloride-d7 (CKC-d7) as an internal standard. The use of a stable isotope-labeled internal standard like CKC-d7 provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3]

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, which is chemically identical to its non-deuterated counterpart but mass-shifted, is added to the sample at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the internal standard effectively normalizes for any analyte loss during sample processing and any signal suppression or enhancement during ionization.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix. Below are protocols for common matrices encountered in pharmaceutical and biomedical research.

a) Protein Precipitation (for Plasma, Serum, and other Biological Fluids)

This method is suitable for the rapid removal of proteins from biological fluid samples.

-

To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Complex Aqueous Formulations and Urine)

SPE is recommended for cleaner extracts and when lower detection limits are required. A weak cation-exchange cartridge is often effective for cationic surfactants.[1][4]

-

To 1 mL of the sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.

-

Condition a weak cation-exchange SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elute the analytes and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase separation is typically employed for cationic surfactants.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The precursor and product ions for each analyte and the internal standard need to be optimized by infusing a standard solution of each compound into the mass spectrometer. The following table provides representative MRM transitions for Cetalkonium Chloride and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Cetalkonium Chloride (C16) | 364.4 | 91.1 | 0.05 | 40 | 25 |

| 272.3 | 0.05 | 40 | 20 | ||

| This compound (IS) | 371.4 | 98.1 | 0.05 | 40 | 25 |

| 272.3 | 0.05 | 40 | 20 |

Data Presentation

The following tables summarize representative quantitative data from a method validation study for the quantification of two common cationic surfactants, Benzalkonium Chloride (C12 and C14 homologs), using this compound as the internal standard.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Benzalkonium Chloride (C12) | 1 - 1000 | > 0.995 |

| Benzalkonium Chloride (C14) | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Benzalkonium Chloride (C12) | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |

| 50 | 51.2 ± 2.1 | 102.4 | 4.1 | |

| 500 | 489.5 ± 15.2 | 97.9 | 3.1 | |

| Benzalkonium Chloride (C14) | 5 | 5.2 ± 0.4 | 104.0 | 7.7 |

| 50 | 48.9 ± 1.9 | 97.8 | 3.9 | |

| 500 | 505.1 ± 18.7 | 101.0 | 3.7 |

Table 3: Matrix Effect and Recovery

| Analyte | Matrix | Matrix Effect (%) | Recovery (%) |

| Benzalkonium Chloride (C12) | Plasma | 95.2 | 91.5 |

| Urine | 98.1 | 94.2 | |

| Benzalkonium Chloride (C14) | Plasma | 93.8 | 89.9 |

| Urine | 96.5 | 92.7 |

Visualizations

Caption: Experimental workflow for surfactant analysis.

Caption: Principle of using a deuterated internal standard.

References

- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Cetalkonium Chloride Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cetalkonium chloride is a quaternary ammonium (B1175870) compound with antiseptic and antimicrobial properties. It is utilized in various pharmaceutical and personal care products. Accurate and sensitive quantification of Cetalkonium chloride in different matrices is crucial for product development, quality control, and pharmacokinetic studies. This application note describes a robust and sensitive method for the quantitative analysis of Cetalkonium chloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Cetalkonium Chloride-d7. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][2][3]

Chemical Properties

A summary of the chemical properties for Cetalkonium Chloride and its deuterated analog is provided in the table below.

| Property | Cetalkonium Chloride | This compound |

| Chemical Formula | C25H46NCl | C25H39D7NCl |

| Molecular Weight | 396.09 g/mol [4] | 403.14 g/mol [5] |

| CAS Number | 122-18-9[5] | 1998128-85-0[5] |

| Purity | >95% | >95%[5] |

| Storage Temperature | 2-8°C | 2-8°C |

Experimental Protocols

Standard and Sample Preparation

a. Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Cetalkonium Chloride in methanol (B129727).

-

Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

b. Working Standard Solutions:

-

Serially dilute the Cetalkonium Chloride stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.

-

Prepare a working internal standard solution by diluting the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

c. Sample Preparation (Plasma):

-

To 50 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 150 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry (MS) Method

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cetalkonium Chloride | 360.4 | 91.1 | 35 |

| Cetalkonium Chloride | 360.4 | 268.3 | 25 |

| This compound | 367.4 | 98.1 | 35 |

| This compound | 367.4 | 275.3 | 25 |

Quantitative Data Summary

| Parameter | Result |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Caption: Workflow for the quantitative analysis of Cetalkonium Chloride.

Caption: Proposed fragmentation pathway for Cetalkonium Chloride in MS/MS.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard provides a reliable, sensitive, and specific approach for the quantification of Cetalkonium Chloride in biological matrices. The detailed protocol and established performance characteristics make this method suitable for a wide range of applications in pharmaceutical research and development.

References

Application Notes and Protocols: Cetalkonium Chloride-d7 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cetalkonium Chloride-d7 as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This deuterated standard offers high accuracy and precision for determining the purity and concentration of various analytes.

Application: Quantitative NMR (qNMR) Internal Standard

This compound is the deuterium-labeled version of Cetalkonium Chloride.[1][2] Its primary application in NMR spectroscopy is to serve as an internal standard for quantitative analysis.[2] The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. By adding a precisely weighed amount of a high-purity internal standard (this compound) to a sample containing an analyte of known structure, the concentration or purity of the analyte can be accurately determined.

Advantages of Using this compound as a qNMR Standard:

-

Signal Separation: The deuterium (B1214612) labeling of the benzyl (B1604629) and methyl groups on the nitrogen atom in this compound minimizes the presence of proton signals from the standard in the ¹H NMR spectrum. This is particularly advantageous when the analyte has signals in the aromatic or upfield methyl regions, as it prevents potential overlap and simplifies the spectrum.

-

Chemical Stability: As a quaternary ammonium (B1175870) salt, Cetalkonium Chloride is a chemically stable compound, which is a crucial characteristic for a reliable internal standard.

-

Solubility: It is soluble in common deuterated solvents used for NMR, such as deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Well-Defined Signals: The remaining proton signals from the long alkyl chain of this compound are typically in a region of the ¹H NMR spectrum that does not interfere with the signals of many common analytes.

Experimental Protocols

Protocol for Purity Determination of a Non-Deuterated Analyte using this compound as an Internal Standard

This protocol outlines the steps for determining the purity of an analyte, for instance, non-deuterated Cetalkonium Chloride, using this compound as the internal standard.

2.1.1 Materials and Equipment

-

Analyte: e.g., Cetalkonium Chloride (non-deuterated)

-

Internal Standard: this compound (with a certificate of analysis indicating its purity)

-

Deuterated Solvent: e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

High-Precision Analytical Balance (readable to at least 0.01 mg)

-

Vortex Mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

High-Quality 5 mm NMR Tubes

-

Volumetric Flasks and Pipettes

2.1.2 Sample Preparation

-

Weighing: Accurately weigh approximately 15-20 mg of the analyte (e.g., Cetalkonium Chloride) into a clean, dry vial. Record the exact weight.

-

Adding the Internal Standard: Accurately weigh an appropriate amount of this compound into the same vial to achieve a molar ratio of approximately 1:1 with the analyte. Record the exact weight.

-

Dissolution: Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent to the vial.

-

Homogenization: Securely cap the vial and vortex for at least 1 minute to ensure complete dissolution and a homogeneous solution.

-

Transfer to NMR Tube: Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) into a clean, dry NMR tube.

2.1.3 NMR Data Acquisition

Acquire a ¹H NMR spectrum using quantitative parameters. It is crucial to ensure full relaxation of all relevant nuclei.

| Parameter | Recommended Value | Purpose |

| Pulse Program | Standard single-pulse (e.g., 'zg' on Bruker) | Simple and robust for quantification. |

| Pulse Angle | 30° - 90° | A 90° pulse gives the best signal-to-noise, but a smaller angle can be used with a shorter delay. |

| Relaxation Delay (d1) | ≥ 5 times the longest T₁ of both analyte and standard | Crucial for ensuring accurate integration by allowing for full spin-lattice relaxation. |

| Acquisition Time (aq) | ≥ 3 seconds | To achieve good digital resolution. |

| Number of Scans (ns) | 16 or higher | To achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error). |

| Temperature | 298 K (25 °C), with temperature regulation | To ensure stable and reproducible chemical shifts and minimize convection. |

2.1.4 Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a line broadening of approximately 0.3 Hz.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

-

Integration: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For Cetalkonium Chloride, a good signal to integrate might be the terminal methyl group of the hexadecyl chain. For this compound, a signal from the hexadecyl chain would also be used.

-

Purity Calculation: Use the following formula to calculate the purity of the analyte:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

-

I : Integral area of the signal

-

N : Number of protons for the integrated signal

-

M : Molar mass (Cetalkonium Chloride: 396.09 g/mol [3][4][5][6][7], this compound: 403.14 g/mol [1][2][8][9])

-

m : Mass

-

Purity : Purity of the standard (from certificate of analysis)

-

analyte : Refers to the analyte (Cetalkonium Chloride)

-

std : Refers to the internal standard (this compound)

-

Data Presentation

Example Data for Purity Calculation of Cetalkonium Chloride

The following table presents hypothetical data from three replicate experiments to determine the purity of a batch of Cetalkonium Chloride using this compound as the internal standard.

| Replicate | Mass Analyte (mg) | Mass Standard (mg) | Integral Analyte | N Analyte | Integral Standard | N Standard | Purity Standard (%) | Calculated Purity (%) |

| 1 | 15.25 | 15.50 | 1.00 | 3 | 1.02 | 3 | 99.8 | 98.7 |

| 2 | 15.31 | 15.48 | 1.01 | 3 | 1.01 | 3 | 99.8 | 98.9 |

| 3 | 15.28 | 15.52 | 0.99 | 3 | 1.01 | 3 | 99.8 | 98.5 |

| Average | 15.28 | 15.50 | 1.00 | 1.01 | 98.7 | |||

| RSD | 0.20% | 0.07% | 1.00% | 0.49% | 0.20% |

-

Analyte Signal: Terminal -CH₃ of the hexadecyl chain (~0.88 ppm)

-

Standard Signal: Terminal -CH₃ of the hexadecyl chain (~0.88 ppm) - Note: In a real experiment, care must be taken to ensure baseline separation if signals are very close.

Visualizations

Workflow for Quantitative NMR (qNMR) using an Internal Standard

Caption: Workflow for qNMR analysis using an internal standard.

Disclaimer: The experimental data presented in the tables are for illustrative purposes only. Actual results may vary based on experimental conditions, instrumentation, and the purity of the materials used.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cetalkonium chloride | Antibacterial | TargetMol [targetmol.com]

- 4. Cetalkonium Chloride | CAS Number 122-18-9 [klivon.com]

- 5. medkoo.com [medkoo.com]

- 6. Cetalkonium chloride Supplier | CAS 122-18-9 | AOBIOUS [aobious.com]

- 7. Cetalkonium Chloride | CAS 122-18-9 | LGC Standards [lgcstandards.com]

- 8. This compound | 1998128-85-0 [sigmaaldrich.com]

- 9. This compound | LGC Standards [lgcstandards.com]

Application Notes and Protocols for the Analysis of Cetalkonium Chloride-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Cetalkonium Chloride-d7 (CKC-d7) for quantitative analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS). Cetalkonium Chloride is a quaternary ammonium (B1175870) compound with a C16 alkyl chain, used as an antiseptic and cationic surfactant.[1] Its deuterated form, CKC-d7, is an ideal internal standard for LC-MS analysis, helping to correct for matrix effects and variations during sample processing.[2][3][4]

The following sections detail solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques, which are commonly employed for the isolation and concentration of quaternary ammonium compounds from various matrices.[5][6][7][8][9] The protocols provided are based on established methods for the closely related benzalkonium chloride (BAC) and have been adapted for CKC-d7, taking into account its physicochemical properties, such as high lipophilicity.[1]

Quantitative Data Summary

The selection of a sample preparation method often depends on the sample matrix, the required limit of quantification, and the available equipment. Below is a summary of expected performance for the described methods, based on data from the analysis of similar quaternary ammonium compounds.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Matrix | Analyte | Reference |

| Recovery | 54 - 90% | Not specified | Serum and Tissues | Benzalkonium Chloride | [10][11] |

| Recovery | 86.0 - 94.6% | Not specified | Wastewater | Benzalkonium Chloride | [12] |

| Limit of Detection (LOD) | 20 ng (on column) | Not specified | Biological Samples | Benzalkonium Chloride | [10][11] |

| Limit of Quantification (LOQ) | 4.5 µg/L (C12-BAC), 5.6 µg/L (C14-BAC), 7.6 µg/L (C16-BAC) | Not specified | Wastewater | Benzalkonium Chloride | [12] |

Experimental Protocols

Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Serum)

This protocol is adapted from methods developed for the extraction of benzalkonium chloride from biological samples and is suitable for the analysis of this compound.[10][11] Weak cation exchange (WCX) or cyano (CN) bonded silica (B1680970) are effective sorbents for quaternary ammonium compounds.

Materials:

-

SPE Cartridges: Weak Cation Exchange (e.g., Strata-X-C, Oasis WCX) or Cyano (CN) phase, 100 mg/3 mL

-

This compound internal standard spiking solution

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium acetate (B1210297)

-

Formic acid

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Evaporation system (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment:

-

To 1 mL of plasma or serum, add the appropriate amount of this compound internal standard solution.

-

Add 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Collect the supernatant for SPE.

-

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 3 mL of methanol.

-

Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).

-

Wash the cartridge with 3 mL of a mixture of water and acetonitrile (95:5, v/v).

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the analyte with two 1.5 mL aliquots of a solution of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase of the LC-MS system.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Liquid-Liquid Extraction (LLE) for Ophthalmic Solutions

This protocol is adapted from a method for the extraction of benzalkonium chloride from ophthalmic formulations.[13]

Materials:

-

This compound internal standard spiking solution

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment:

-

To 500 µL of the ophthalmic solution, add the appropriate amount of this compound internal standard solution.

-

-

Extraction:

-

Add 5 mL of a methanol-ethyl acetate mixture (1:1, v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 20 minutes at 4°C to separate the layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer (approximately 4 mL) to a clean tube.

-

Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen at 37°C.[13]

-

Reconstitute the residue in 500 µL of the initial mobile phase of the LC-MS system.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Visualizations

References

- 1. Cetalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rocker.com.tw [rocker.com.tw]

- 7. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]

- 8. scitechnol.com [scitechnol.com]

- 9. biotage.com [biotage.com]

- 10. Sensitive determination of benzalkonium chloride in blood and tissues using high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 13. Determination of benzalkonium chloride in viscous ophthalmic drops of azithromycin by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cetalkonium Chloride-d7 as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetalkonium Chloride (CKC) is a quaternary ammonium (B1175870) compound widely used as a cationic surfactant, antiseptic, and excipient in pharmaceutical formulations. Understanding its metabolic fate is crucial for assessing its safety and efficacy. Isotope labeling is a powerful technique to trace the metabolic pathways of compounds in biological systems.[1][2] Cetalkonium Chloride-d7 is a deuterated analog of CKC, where seven hydrogen atoms on the benzyl (B1604629) group have been replaced with deuterium. This stable isotope-labeled compound serves as an excellent tracer for in vitro and in vivo metabolic studies.

The primary advantage of using deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration.[3][4] This can alter the pharmacokinetic profile of a drug, potentially leading to improved therapeutic outcomes.[3][5] In the context of a metabolic tracer, the high stability of the C-D bond ensures that the label is not lost during metabolic processes, allowing for accurate tracking of the molecule and its metabolites.

These application notes provide a comprehensive overview of the use of this compound as a tracer to elucidate the metabolic pathways of Cetalkonium Chloride. Detailed protocols for in vitro and in vivo studies, along with data analysis and visualization, are presented to guide researchers in their experimental design. While specific data for this compound is limited, the information presented is based on studies of structurally similar quaternary ammonium compounds, such as Benzalkonium Chlorides (BACs).[6][7][8]

Proposed Metabolic Pathway of Cetalkonium Chloride

Based on studies of similar quaternary ammonium compounds, the primary route of metabolism for Cetalkonium Chloride is expected to be oxidation of the long alkyl chain, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] The principal reactions are ω-hydroxylation (at the terminal methyl group) and (ω-1)-hydroxylation (at the penultimate carbon). These hydroxylated metabolites can be further oxidized to carboxylic acids. The deuterated benzyl group is not expected to be a site of metabolism, making this compound a stable tracer.[6][7]

Caption: Proposed Phase I metabolic pathway of this compound.

Data Presentation: In Vitro Metabolism of Benzalkonium Chlorides

The following tables summarize quantitative data from an in vitro study on the metabolism of Benzalkonium Chlorides (BACs) with varying alkyl chain lengths in human liver microsomes (HLM). This data can be used as a reference for designing and interpreting studies with the structurally similar Cetalkonium Chloride (C16).

Table 1: Apparent Half-Life of Benzalkonium Chlorides in Human Liver Microsomes [6][7]

| Compound (Alkyl Chain Length) | Apparent Half-Life (t½, min) |

| C10-BAC | 3.6 ± 0.2 |

| C12-BAC | 8.2 ± 0.5 |

| C14-BAC | 20.1 ± 1.5 |

| C16-BAC (analogous to CKC) | 35.5 ± 2.1 |

Table 2: Michaelis-Menten Kinetic Parameters for the Formation of C10-BAC Metabolites in Human Liver Microsomes [6][8]

| Metabolite | Vmax (pmol/min/mg) | Km (µM) |

| ω-Hydroxy-C10-BAC | 380 ± 20 | 0.69 ± 0.15 |

| (ω-1)-Hydroxy-C10-BAC | 126 ± 5 | 0.13 ± 0.04 |

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and identify its primary metabolites in a controlled in vitro system.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)

-

LC-MS/MS system

Experimental Workflow:

Caption: Workflow for in vitro metabolism study of this compound.

Procedure:

-

Prepare Incubation Mixtures: In a microcentrifuge tube, combine HLM (final concentration, e.g., 0.5 mg/mL) and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to initiate the metabolic reaction.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a known concentration of an appropriate internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In Vivo Metabolic Tracing in a Rodent Model

This protocol outlines a basic in vivo study to track the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.

Materials:

-

This compound

-

Experimental animals (e.g., Sprague-Dawley rats)

-

Vehicle for administration (e.g., saline with a solubilizing agent)

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Sample processing reagents (e.g., acetonitrile, solid-phase extraction cartridges)

-

LC-MS/MS system

Experimental Workflow:

Caption: Workflow for in vivo metabolic tracing of this compound.

Procedure:

-

Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage).

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma.

-

Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

-

-

Sample Preparation:

-

Plasma: Precipitate proteins with cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.

-

Urine: Dilute with water, add internal standard, and perform solid-phase extraction (SPE) for cleanup.

-

Feces: Homogenize the feces, extract with an appropriate solvent, add internal standard, and perform SPE.

-

-

LC-MS/MS Analysis: Analyze the processed samples to quantify the concentrations of this compound and its potential metabolites.

Analytical Method: LC-MS/MS for Quantification

A sensitive and selective LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in complex biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic content.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Metabolite 1 (e.g., ω-Hydroxy-CKC-d7): Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

The specific m/z values for the precursor and product ions will need to be determined by direct infusion of the analytical standards.

Data Analysis and Interpretation

-

In Vitro Data:

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the half-life (t½) from the slope of the natural log of the percentage remaining versus time plot.

-

Identify potential metabolites by searching for expected mass shifts (e.g., +16 Da for hydroxylation).

-

If metabolite standards are available, generate calibration curves to quantify their formation and determine kinetic parameters (Vmax and Km).

-

-

In Vivo Data:

-

Generate concentration-time profiles for this compound in plasma.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

-

Quantify the amounts of this compound and its metabolites excreted in urine and feces to determine the major routes of elimination.

-

Conclusion

This compound is a valuable tool for investigating the metabolism of Cetalkonium Chloride. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vitro and in vivo studies. By using this compound as a tracer, scientists can gain critical insights into the ADME properties of this widely used compound, contributing to a more comprehensive understanding of its safety and pharmacological profile.

References

- 1. researchgate.net [researchgate.net]